sPNAE

Description

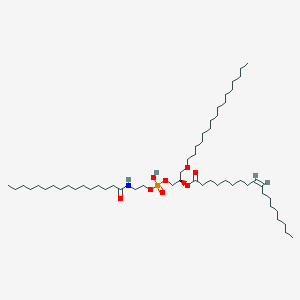

The exact mass of the compound 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

104672-13-1 |

|---|---|

Molecular Formula |

C55H108NO8P |

Molecular Weight |

942.4 g/mol |

IUPAC Name |

[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |

InChI Key |

PSYGBOABGWIDHH-UCNYNZSPSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |

Origin of Product |

United States |

Foundational & Exploratory

Peptide Nucleic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a unique peptide-like backbone that confers remarkable hybridization properties and exceptional biological stability. This guide provides an in-depth exploration of PNA's core structure, its binding characteristics with DNA and RNA, and its burgeoning applications in therapeutics and diagnostics. Detailed experimental protocols for PNA synthesis and analysis are provided, alongside quantitative data on its binding affinity and thermal stability. Visual diagrams illustrate the fundamental mechanisms of PNA action, offering a comprehensive resource for professionals in the field.

Introduction to Peptide Nucleic Acid (PNA)

Peptide Nucleic Acid (PNA) is an artificially synthesized polymer that functions as an analogue of DNA and RNA.[1] Unlike natural nucleic acids, which possess a sugar-phosphate backbone, PNA features a charge-neutral backbone composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds.[1][2] This fundamental structural difference grants PNA unique properties, including high binding affinity and specificity to complementary DNA and RNA sequences, resistance to enzymatic degradation by nucleases and proteases, and stability over a broad pH range.[1][3] These characteristics make PNA a powerful tool in molecular biology, diagnostics, and as a therapeutic agent.[1][3]

The Structure of Peptide Nucleic Acid

The defining feature of PNA is its polyamide backbone, which is chemically distinct from the deoxyribose and ribose sugar backbones of DNA and RNA, respectively.[1] The nucleobases—adenine (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T)—are attached to this backbone via a methylene (B1212753) carbonyl linker.[2] This arrangement results in an achiral and uncharged molecule, a stark contrast to the negatively charged phosphodiester backbone of natural nucleic acids.[2] The absence of electrostatic repulsion contributes to the formation of highly stable PNA/DNA and PNA/RNA duplexes.[1]

Figure 1: Chemical structure of a Peptide Nucleic Acid oligomer.

Quantitative Data on PNA Hybridization

The hybridization of PNA to DNA and RNA is characterized by high affinity and thermal stability. The melting temperature (Tm), the temperature at which 50% of the duplex dissociates, is a key parameter for assessing stability. The equilibrium dissociation constant (Kd) provides a measure of binding affinity, with lower values indicating stronger binding.

Melting Temperature (Tm) Data

The Tm of PNA/DNA and PNA/RNA duplexes is significantly higher than that of the corresponding DNA/DNA or DNA/RNA duplexes.[4] Mismatches in PNA-containing duplexes lead to a more substantial decrease in Tm compared to DNA/DNA duplexes, highlighting the high specificity of PNA binding.[5][6]

| Duplex Type | Sequence (PNA: 5'-CTG-AAT-GCT-A-3') | Condition | Tm (°C) | Reference |

| PNA/DNA | Fully Matched | 100 nM PNA | 72.5 | [5] |

| PNA/DNA | Single Mismatch (G:T) | 100 nM PNA | 58.0 | [5] |

| PNA/DNA | Single Mismatch (A:A) | 100 nM PNA | 52.5 | [5] |

| PNA/DNA | Single Mismatch (G:G) | 100 nM PNA | 51.0 | [5] |

| PNA/RNA | Fully Matched | - | Higher than PNA/DNA | [7] |

| DNA/DNA | Fully Matched | - | 55.0 | [5] |

| DNA/DNA | Single Mismatch (G:T) | - | 48.0 | [5] |

Table 1: Representative melting temperatures (Tm) of PNA/DNA and DNA/DNA duplexes.

Binding Affinity (Kd) Data

The dissociation constants for PNA binding to DNA are in the nanomolar to picomolar range, indicating very strong interactions.

| Duplex Type | Sequence Length | Mismatches | Kd (nM) | Reference |

| PNA/DNA | 15-mer | 0 | ~5 | [8] |

| PNA/DNA | 11-mer | 0 | 10⁻¹⁰ M (0.1 nM) | [6] |

| PNA/DNA | 11-mer | 1 | 10⁻⁷ M (100 nM) | [6] |

Table 2: Representative equilibrium dissociation constants (Kd) for PNA/DNA duplexes.

Experimental Protocols

Solid-Phase PNA Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of PNA oligomers using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry on a solid support.[9][10]

Materials:

-

Fmoc-PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)

-

Rink amide resin

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

m-cresol (scavenger)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Monomer Coupling:

-

Pre-activate the Fmoc-PNA monomer (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes.

-

Add the activated monomer solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 10 minutes.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-7 for each subsequent monomer in the desired sequence.

-

Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/m-cresol (95:5 v/v) for 2 hours to cleave the PNA from the resin and remove the Bhoc protecting groups from the bases.

-

Precipitation and Washing: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA and wash the pellet with cold diethyl ether.

-

Drying: Dry the PNA pellet under vacuum.

Figure 2: Workflow for solid-phase PNA synthesis using Fmoc chemistry.

HPLC Purification of PNA Oligomers

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude PNA oligomers.[11][12][13]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Reagents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Crude PNA dissolved in Solvent A

Procedure:

-

Sample Preparation: Dissolve the crude PNA pellet in Solvent A.

-

Column Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).

-

Injection: Inject the PNA sample onto the column.

-

Gradient Elution: Elute the PNA using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 50% Solvent B over 30 minutes.

-

Detection: Monitor the elution profile at 260 nm. The full-length PNA product will typically be the major peak with the longest retention time.

-

Fraction Collection: Collect the fractions corresponding to the desired peak.

-

Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity of the purified PNA.

-

Lyophilization: Lyophilize the purified fractions to obtain the final PNA product as a powder.

Mass Spectrometry Analysis of PNA

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid and accurate method for determining the molecular weight of PNA oligomers and confirming their sequence.[14][15][16]

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)

-

Purified PNA sample

Procedure:

-

Sample-Matrix Preparation: Mix the purified PNA sample with the matrix solution on the MALDI target plate.

-

Crystallization: Allow the mixture to air-dry, forming co-crystals of the PNA and the matrix.

-

Mass Analysis:

-

Insert the target plate into the mass spectrometer.

-

Irradiate the sample spot with a laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the PNA molecules.

-

The ionized PNA molecules are accelerated in an electric field and their time-of-flight to the detector is measured.

-

The mass-to-charge ratio (m/z) is calculated from the time-of-flight, providing the molecular weight of the PNA.

-

Mechanisms of PNA Action

PNA exerts its biological effects primarily through two mechanisms: antigene and antisense inhibition.

Antigene Mechanism: Transcription Inhibition

In the antigene mechanism, PNA targets double-stranded DNA in the nucleus to inhibit gene transcription.[17] PNA can bind to the major groove of the DNA duplex, forming a PNA-DNA-PNA triplex, or it can invade the DNA duplex, displacing one of the DNA strands to form a PNA-DNA duplex and a displaced D-loop.[13] Both mechanisms can block the binding of transcription factors or RNA polymerase to the promoter region of a gene, thereby preventing transcription.[18]

References

- 1. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variability in the stability of DNA-peptide nucleic acid (PNA) single-base mismatched duplexes: real-time hybridization during affinity electrophoresis in PNA-containing gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]

- 10. peptide.com [peptide.com]

- 11. rsc.org [rsc.org]

- 12. perlan.com.pl [perlan.com.pl]

- 13. Item - Development of a HPLC method for the separation of peptide nucleic acids - figshare - Figshare [figshare.com]

- 14. Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS [ssi.shimadzu.com]

- 15. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Peptide Nucleic Acids (PNAs) using the MALDI-8020 benchtop linear MALDI-TOF mass spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. mdpi.com [mdpi.com]

- 18. A novel mode for transcription inhibition mediated by PNA-induced R-loops with a model in vitro system - PMC [pmc.ncbi.nlm.nih.gov]

principles of PNA hybridization to DNA and RNA

An In-depth Technical Guide to the Principles of PNA Hybridization to DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, a feature that bestows it with unique hybridization properties not found in natural nucleic acids.[1][2][3] This neutrality eliminates the electrostatic repulsion that occurs between negatively charged phosphate (B84403) backbones of DNA and RNA, leading to the formation of exceptionally stable PNA/DNA and PNA/RNA duplexes.[4][5] PNA oligomers bind to complementary DNA and RNA sequences with higher affinity and superior sequence specificity, making them powerful tools in molecular diagnostics, genetic analysis, and as potential antisense and antigene therapeutics.[2][6][7][8] This guide provides a comprehensive overview of the core principles governing PNA hybridization, details key experimental protocols for its study, and presents quantitative data to inform research and development.

Core Principles of PNA Hybridization

The hybridization of PNA to DNA and RNA is governed by Watson-Crick base pairing rules, similar to natural nucleic acids.[9][10] However, the chemical nature of the PNA backbone introduces significant thermodynamic, kinetic, and specificity advantages.

Structural Basis of Interaction

Unlike the sugar-phosphate backbone of DNA and RNA, PNA features a pseudopeptide backbone of repeating N-(2-aminoethyl)glycine units to which nucleobases are attached.[1][2]

-

PNA-DNA Duplexes: Structural studies reveal that PNA-DNA hybrids can adopt various conformations, including the P-helix, which is distinct from the canonical A- and B-form DNA.[1][11] The flexibility of the PNA backbone allows it to form stable duplexes with DNA.

-

PNA-RNA Duplexes: PNA-RNA duplexes tend to adopt an A-like helical structure.[1] Crystal structures show that the resulting duplex has a conformation intermediate between a pure PNA-PNA duplex and a standard A-form RNA-RNA duplex, demonstrating the conformational adaptability of PNA.[12][13][14]

Thermodynamics of Hybridization

PNA binds to its complementary DNA and RNA targets with significantly higher thermal stability and affinity compared to the corresponding DNA-DNA or DNA-RNA duplexes.[3]

-

High Melting Temperature (Tm): PNA/DNA and PNA/RNA duplexes exhibit a higher melting temperature (Tm), which is the temperature at which half of the duplexes dissociate. For perfectly matched sequences, the Tm can be significantly higher than that of an equivalent DNA/DNA duplex.[15]

-

Favorable Binding Energetics: Isothermal titration calorimetry (ITC) studies show that PNA/DNA hybridization is characterized by favorable Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes. Most PNA sequences exhibit tighter binding affinities than their DNA counterparts, primarily due to smaller unfavorable entropy changes upon hybridization.[9][15][16] The average free energy of binding for PNA-DNA duplexes has been determined to be approximately -6.5 kJ mol⁻¹ per base pair.[17][18]

-

Low Salt Dependence: Due to its neutral backbone, the stability of PNA-nucleic acid duplexes is largely independent of ionic strength.[9] This contrasts sharply with DNA-DNA duplexes, which are destabilized at low salt concentrations due to increased electrostatic repulsion. This property allows PNA hybridization to be performed under low-salt conditions that can melt secondary structures in the target nucleic acid.[19]

Kinetics of Hybridization

The rates of association (kₐ) and dissociation (kₑ) determine the dynamics of duplex formation. These are often studied using Surface Plasmon Resonance (SPR).

-

Association and Dissociation Rates: PNA hybridization to RNA generally shows a faster association rate (kₐ) and a slower dissociation rate (kₑ) compared to PNA hybridization with DNA, resulting in a more stable duplex.[20][21][22]

-

Effect of Mismatches: Single base mismatches in the target sequence lead to a significant increase in the dissociation rate constant and a decrease in the association rate constant, contributing to the high specificity of PNA probes.[20][21][22]

Specificity and Mismatch Discrimination

PNA exhibits exceptional specificity, allowing it to discriminate between targets that differ by a single nucleotide.

-

High Mismatch Penalty: A single mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex.[2] This is reflected in a large drop in the melting temperature (Tm), typically 15-20°C for a single mismatch.[17][18] The corresponding free energy penalty is substantial, making PNA an excellent tool for single nucleotide polymorphism (SNP) detection.[17]

-

Stringent Hybridization Conditions: The high affinity of PNA allows for the use of highly stringent hybridization and washing conditions (e.g., higher temperatures), which further enhances specificity by washing away non-specifically bound probes.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative data on PNA hybridization derived from published literature.

Table 1: Thermodynamic Parameters of PNA/DNA vs. DNA/DNA Hybridization

Data from Isothermal Titration Calorimetry (ITC) for 10-base pair duplexes in PBS buffer at ambient temperature.

| Duplex Type | Sequence (XY) | Binding Constant (K_b) (M⁻¹) | ΔH° (kJ/mol) | ΔG° (kJ/mol) | TΔS° (kJ/mol) | Tm (°C) |

| PNA/DNA | GA | 4.15 x 10⁷[15][16] | -124[15] | -43.5[15] | -80.5[15] | 66.5[15] |

| PNA/DNA | CG | 2.11 x 10⁷[15][16] | -194[15][16] | -41.8[15] | -152.2[15] | 65.6[15] |

| PNA/DNA | TT | 1.80 x 10⁶[15][16] | -108[15] | -35.7[15] | -72.3[15] | 48.0[15] |

| PNA/DNA | GT | 4.60 x 10⁶[15] | -77[15][16] | -38.0[15] | -39.0[15] | 51.1[15] |

| DNA/DNA | CC | 1.90 x 10⁷[16] | -186[15] | -41.5[15] | -144.5[15] | 54.3[15] |

| DNA/DNA | CG | 1.25 x 10⁷[15] | -223[15][16] | -40.5[15] | -182.5[15] | 55.3[15] |

| DNA/DNA | TT | 4.50 x 10⁵[15] | -124[15][16] | -32.2[15] | -91.8[15] | 29.3[15] |

| DNA/DNA | GT | 2.90 x 10⁵[16] | -163[15] | -31.2[15] | -131.8[15] | 34.8[15] |

Data adapted from Schwarz et al., Nucleic Acids Research, 1999.[15][16]

Table 2: Kinetic Rate Constants for PNA Hybridization

Data from Surface Plasmon Resonance (SPR) for a 15-mer PNA probe.

| Hybridizing Duplex | Mismatch | Tm (°C) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) |

| PNA-DNA | Perfect Match | 67 | 1.3 x 10⁵ | 1.2 x 10⁻⁴ |

| PNA-DNA | C-A Mismatch | 51 | 1.1 x 10⁵ | 1.4 x 10⁻³ |

| PNA-DNA | G-T Mismatch | 51 | 1.0 x 10⁵ | 1.6 x 10⁻³ |

| PNA-RNA | Perfect Match | 71 | 2.2 x 10⁵ | < 1.0 x 10⁻⁵ |

| PNA-RNA | C-A Mismatch | 56 | 1.7 x 10⁵ | 1.5 x 10⁻³ |

| PNA-RNA | G-U Mismatch | 55 | 1.4 x 10⁵ | 1.8 x 10⁻³ |

Data adapted from Jensen et al., Biochemistry, 1997.[20][21][22] Note that PNA-RNA duplexes have a Tm that is on average 4°C higher than corresponding PNA-DNA duplexes.[20][21][22]

Experimental Protocols and Methodologies

Several biophysical techniques are employed to characterize PNA hybridization.

PNA Fluorescence In Situ Hybridization (PNA-FISH)

PNA-FISH is a powerful technique used to detect specific DNA sequences in cells and tissues. PNA probes provide bright signals and low background due to their high affinity and specificity.[25]

Detailed Methodology:

-

Sample Preparation: Prepare slides with fixed cells or tissue sections. For FFPE sections, deparaffinize with xylene. For cultured cells, fix with methanol-acetic acid, drop onto a slide, and air dry.[25]

-

Pretreatment: Rehydrate slides in PBS. Optionally, treat with RNase to remove RNA and pepsin to improve probe penetration.[4][25] Dehydrate the slides through an ethanol (B145695) series (70%, 85%, 100%) and air dry.[25]

-

Probe & Hybridization Mix Preparation:

-

Resuspend lyophilized PNA probe in formamide (B127407) to create a stock solution (e.g., 50 µM). Heat at 55-65°C for 5 minutes to ensure complete dissolution.[25]

-

Prepare the final hybridization buffer, which typically contains formamide (e.g., 60-70%), a buffer salt (e.g., Tris or sodium phosphate), and blocking agents to reduce background.[4][25]

-

Dilute the PNA probe into the hybridization buffer to the final working concentration (e.g., 200 nM).[26]

-

-

Hybridization:

-

Post-Hybridization Washes:

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Wash briefly and dry the slide.

-

Add a drop of mounting medium and cover with a coverslip.

-

-

Visualization: Observe the slide using a fluorescence microscope with appropriate filter sets.[25]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (kₐ, kₑ) and affinity constants (Kₑ).[27]

Detailed Methodology:

-

Sensor Chip Preparation: Use a sensor chip with a surface suitable for immobilization (e.g., streptavidin-coated).

-

Ligand Immobilization: Covalently couple a biotinylated PNA probe to the streptavidin-coated sensor surface.[21][22] This creates a stable surface for interaction analysis.

-

Analyte Injection (Association): Inject the complementary DNA or RNA analyte in a continuous flow of running buffer (e.g., PBS) over the sensor surface.[21] The binding of the analyte to the immobilized PNA probe causes a change in the refractive index at the surface, which is measured in real-time as an increase in the SPR signal.

-

Buffer Flow (Dissociation): Switch the flow back to the running buffer alone. The dissociation of the analyte from the PNA probe is monitored as a decay in the SPR signal over time.[22]

-

Regeneration: Inject a solution (e.g., dilute acid like HCl) to completely remove any remaining bound analyte from the PNA probe, regenerating the sensor surface for the next experiment.[22]

-

Data Analysis: Fit the association and dissociation curves to kinetic models (e.g., Langmuir 1:1 binding) to calculate the rate constants kₐ and kₑ. The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect interactions between PNA and nucleic acids based on changes in electrophoretic mobility. A PNA-DNA/RNA complex will migrate more slowly through a non-denaturing gel than the free nucleic acid.[28][29][30] A "pre-gel hybridization" approach is particularly suited for PNA.[31]

Detailed Methodology:

-

Probe Labeling: The PNA probe is typically labeled with a fluorescent tag (e.g., fluorescein).[31]

-

Binding Reaction (Pre-Gel Hybridization):

-

Mix the target DNA or RNA sample with the labeled PNA probe in a low-ionic-strength buffer (e.g., containing Tris).[31]

-

Denature the mixture by heating to 95°C for 5-10 minutes to separate the strands of the target DNA.[31]

-

Allow the mixture to cool to room temperature, permitting the PNA probe to hybridize to its complementary target strand.[31]

-

-

Electrophoresis:

-

Add a loading dye to the binding reactions.

-

Load the samples onto a non-denaturing polyacrylamide or agarose (B213101) gel.[31]

-

Run the electrophoresis to separate the components based on size and charge. The PNA/nucleic acid hybrid will migrate slower than the unbound single-stranded nucleic acid.

-

-

Detection:

-

Visualize the bands using an appropriate imaging system (e.g., a fluorescence scanner for fluorescently labeled PNA).

-

The presence of a "shifted" band (higher up the gel) indicates the formation of a PNA-nucleic acid complex.

-

Applications in Drug Development and Research

The unique properties of PNA make it a versatile molecule with numerous applications.[6][]

-

Antisense/Antigene Therapeutics: PNA can act as a steric blocker by binding to mRNA to inhibit translation (antisense) or by binding to DNA to inhibit transcription (antigene), thereby modulating gene expression.[7][8][33]

-

Diagnostic Probes: Due to their high specificity, PNA probes are widely used in diagnostic assays like FISH and biosensors for the detection of pathogens or genetic mutations.[8][34]

-

Gene Editing: PNA can be used to invade double-stranded DNA, forming a (PNA)₂-DNA triplex. This strand invasion can create a binding site for genome editing machinery or even facilitate non-enzymatic gene editing.[6][]

References

- 1. Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 3. PNA Peptide Nucleic Acid [caister.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. pharmiweb.com [pharmiweb.com]

- 7. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas | MolecularCloud [molecularcloud.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. The first crystal structures of RNA–PNA duplexes and a PNA-PNA duplex containing mismatches—toward anti-sense therapy against TREDs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sequence-specific purification of nucleic acids by PNA-controlled hybrid selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetics for hybridization of peptide nucleic acids (PNA) with DNA and RNA studied with the BIAcore technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. academic.oup.com [academic.oup.com]

- 24. SPR study of DNA hybridization with DNA and PNA probes under stringent conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnabio.com [pnabio.com]

- 26. eurogentec.com [eurogentec.com]

- 27. pnas.org [pnas.org]

- 28. scilit.com [scilit.com]

- 29. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 31. pnas.org [pnas.org]

- 33. PNA Drug Development & Research - Creative Peptides [pna.creative-peptides.com]

- 34. Artificial DNA and surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of PNA Binding to Target Nucleic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral peptide-like backbone, a feature that bestows upon it remarkable hybridization properties and resistance to enzymatic degradation.[1][2] These characteristics make PNA a powerful tool in diagnostics, molecular biology, and as a potential therapeutic agent for antisense and antigene strategies.[3][4] This technical guide delves into the core mechanisms governing the binding of PNA to its target DNA and RNA molecules, providing a comprehensive overview of the thermodynamics, kinetics, and structural features that underpin these interactions. The document further outlines detailed experimental protocols for key analytical techniques and presents quantitative binding data in a structured format for ease of comparison.

Fundamental Principles of PNA-Nucleic Acid Binding

The primary distinction of PNA lies in its N-(2-aminoethyl)-glycine backbone, which replaces the negatively charged sugar-phosphate backbone of DNA and RNA.[2] This neutrality eliminates electrostatic repulsion between the PNA and target nucleic acid strands, leading to more stable PNA-DNA and PNA-RNA duplexes compared to their natural counterparts.[1][5] The binding of PNA to complementary nucleic acid sequences is highly specific and follows the principles of Watson-Crick base pairing.[6]

Binding Modes

PNA can bind to nucleic acids through several distinct modes, each with its own set of characteristics and applications:

-

Duplex Formation: PNA hybridizes to single-stranded DNA or RNA to form a standard Watson-Crick duplex. These PNA-nucleic acid hybrids exhibit higher thermal stability than the corresponding DNA-DNA or DNA-RNA duplexes.[6]

-

Triplex Formation: Homopyrimidine PNAs can bind to a complementary homopurine sequence in double-stranded DNA (dsDNA) or double-stranded RNA (dsRNA) to form a PNA-DNA-PNA or PNA-RNA-PNA triplex.[6][7] In this configuration, one PNA strand binds via Watson-Crick base pairing, while the second PNA strand engages in Hoogsteen base pairing with the purine-rich strand of the duplex.[7] For Hoogsteen pairing involving cytosine, protonation is required, making this interaction pH-dependent.[7]

-

Strand Invasion: A remarkable feature of PNA is its ability to invade a dsDNA helix at a target sequence, displacing one of the DNA strands to form a stable PNA-DNA duplex or triplex.[7][8] This process is initiated by a transient opening of the DNA double helix, often referred to as "DNA breathing".[8]

-

Double Duplex Invasion: This mode involves two pseudocomplementary PNA strands that invade a dsDNA target, forming two adjacent PNA-DNA duplexes.[8] This approach allows for the targeting of mixed-sequence dsDNA.[8]

Below is a graphical representation of the primary PNA binding modes.

Thermodynamics and Kinetics of PNA Binding

The stability and specificity of PNA-nucleic acid interactions are governed by their thermodynamic and kinetic profiles.

Thermodynamics

The hybridization of PNA with DNA is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG°). For perfectly matched PNA-DNA duplexes of 6-20 base pairs, the average free energy of binding has been determined to be approximately -6.5 ± 0.3 kJ mol⁻¹ bp⁻¹.[9][10]

The introduction of a single mismatch in a PNA-DNA duplex leads to a significant decrease in thermal stability, with a typical drop in the melting temperature (Tm) of 15-20°C.[9][10] This corresponds to a free energy penalty of about 15 kJ mol⁻¹ for the mismatch.[9][10]

Table 1: Thermodynamic Parameters of PNA/DNA Hybridization

| PNA/DNA Duplex (10-mer) | Binding Constant (Kb) (M-1) x 106 | Binding Enthalpy (ΔH°) (kJ mol-1) | Gibbs Free Energy (ΔG°) (kJ mol-1) |

| PNA(TT)/DNA | 1.8 | -124 | -35.5 |

| PNA(GA)/DNA | 41.5 | -100 | -49.3 |

| PNA(CG)/DNA | 20.0 | -194 | -47.2 |

| PNA(GT)/DNA | 2.9 | -77 | -36.8 |

| PNA(CC)/DNA | 19.0 | -139 | -46.9 |

Data sourced from Isothermal Titration Calorimetry (ITC) measurements at ambient temperature.[7][11][12]

Kinetics

The kinetics of PNA binding, particularly for strand invasion, are crucial for understanding the mechanism of action. The process of double duplex invasion by pseudocomplementary PNAs (pcPNAs) into dsDNA is influenced by temperature and PNA concentration. At physiological temperatures (around 37°C), the rate of invasion shows a linear dependence on PNA concentration, suggesting that the dissociation of pcPNA self-duplexes is a rate-limiting step.[8] At higher temperatures (>50°C), the pcPNA duplexes dissociate, leading to a quadratic dependence of the invasion rate on PNA concentration.[8] The activation energy for the helix invasion by pcPNAs has been found to be anomalously high, around 150 kJ·mol⁻¹.[8]

For triplex formation with dsRNA, the association rate constant (kon) is a major contributor to the stability of the complex.[13]

Experimental Protocols for Studying PNA-Nucleic Acid Interactions

Several biophysical techniques are employed to characterize the binding of PNA to nucleic acids. Below are detailed methodologies for three key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the formation of PNA-nucleic acid complexes based on their altered electrophoretic mobility compared to the free nucleic acid.

Objective: To qualitatively or quantitatively assess the binding of PNA to a target DNA or RNA sequence.

Materials:

-

PNA oligomer

-

Target DNA or RNA oligonucleotide (labeled with a radioactive isotope like ³²P or a fluorescent dye)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Non-denaturing polyacrylamide gel (e.g., 6-15% depending on the size of the complex)

-

TBE or TGE running buffer

-

Loading dye (non-denaturing)

-

Imaging system (Phosphorimager for radioactivity or a fluorescence scanner)

Procedure:

-

Probe Labeling: End-label the target DNA or RNA oligonucleotide with ³²P-ATP using T4 polynucleotide kinase or with a fluorescent tag according to the manufacturer's protocol. Purify the labeled probe.

-

Binding Reaction:

-

In a microcentrifuge tube, prepare the binding reaction by mixing the labeled probe (at a final concentration of e.g., 1-10 nM) with varying concentrations of the PNA oligomer in the binding buffer.

-

The total reaction volume is typically 10-20 µL.

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow complex formation.[14]

-

-

Electrophoresis:

-

Add non-denaturing loading dye to the binding reactions.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.

-

-

Detection and Analysis:

-

After electrophoresis, dry the gel (for radioactive probes) or directly image it (for fluorescent probes).

-

Visualize the bands corresponding to the free probe and the PNA-nucleic acid complex. The complex will migrate slower than the free probe.

-

Quantify the band intensities to determine the fraction of bound probe at each PNA concentration and calculate the apparent dissociation constant (Kd).

-

Below is a workflow diagram for a typical EMSA experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.[15]

Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of PNA-nucleic acid interactions.

Materials:

-

Isothermal Titration Calorimeter

-

PNA oligomer (in the sample cell)

-

Complementary DNA or RNA oligomer (in the injection syringe)

-

Dialysis buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl, 0.1 mM EDTA)[11]

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the PNA and nucleic acid solutions against the same buffer to minimize heat signals from buffer mismatch.

-

Determine the concentrations of the PNA and nucleic acid solutions accurately using UV-Vis spectrophotometry.

-

Degas the solutions before loading them into the calorimeter to prevent air bubbles.

-

-

ITC Experiment:

-

Load the PNA solution into the sample cell of the calorimeter and the nucleic acid solution into the injection syringe.[11] The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule in the cell.[11]

-

Set the experimental parameters, including the temperature, injection volume (e.g., 5-10 µL), and spacing between injections.

-

Perform a series of injections of the nucleic acid solution into the PNA solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of nucleic acid to PNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG = -RTlnKa) and the entropy (ΔS = (ΔH - ΔG)/T).

-

The following diagram illustrates the logical flow of an ITC experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants) as well as equilibrium binding information.[16]

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (KD) for PNA-nucleic acid interactions.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., streptavidin-coated chip for biotinylated nucleic acids)

-

Biotinylated DNA or RNA oligomer (ligand)

-

PNA oligomer (analyte)

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (if necessary, e.g., a pulse of high salt or low pH solution)

Procedure:

-

Ligand Immobilization:

-

Immobilize the biotinylated DNA or RNA ligand onto the streptavidin-coated sensor chip surface.

-

Use a reference flow cell, either unmodified or with an immobilized non-target nucleic acid, for background subtraction.

-

-

Analyte Injection:

-

Inject a series of concentrations of the PNA analyte over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (in Resonance Units, RU) in real-time. The signal increase during injection corresponds to the association phase, and the signal decrease after the injection ends corresponds to the dissociation phase.[16]

-

-

Regeneration (Optional):

-

If the PNA does not fully dissociate, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

For each PNA concentration, fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine kon and koff.

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).

-

Alternatively, for steady-state analysis, plot the equilibrium response against the PNA concentration and fit the data to a binding isotherm to determine KD.

-

The experimental workflow for an SPR analysis is depicted below.

Conclusion

The unique chemical structure of PNA confers upon it superior binding affinity and specificity for target nucleic acids compared to natural oligonucleotides. Understanding the intricate mechanisms of PNA binding, including the various binding modes and their thermodynamic and kinetic underpinnings, is essential for the rational design of PNA-based tools for research, diagnostics, and therapeutics. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of PNA-nucleic acid interactions, enabling researchers to further explore and exploit the remarkable properties of this versatile DNA mimic.

References

- 1. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Spectroscopic, thermodynamic and kinetic analysis of selective triplex formation by peptide nucleic acid with double-stranded RNA over its DNA counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and mechanism of the DNA double helix invasion by pseudocomplementary peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic and thermodynamic analysis of triplex formation between peptide nucleic acid and double-stranded RNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 2-Aminopyridine nucleobases enable DNA invasion by peptide nucleic acid clamps under physiological conditions - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06748G [pubs.rsc.org]

- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Genetic Analysis: A Technical Guide to the Advantages of Peptide Nucleic Acid (PNA) Probes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and diagnostics, the quest for more specific, stable, and sensitive tools is perpetual. While traditional DNA probes have been the cornerstone of hybridization-based assays for decades, a synthetic analogue, Peptide Nucleic Acid (PNA), has emerged as a superior alternative for a wide range of applications. This in-depth technical guide explores the core advantages of PNA over conventional DNA probes, providing quantitative comparisons, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Core Advantages of PNA Probes: A Quantitative Perspective

PNA's unique backbone, composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds, confers a neutral charge, a stark contrast to the negatively charged sugar-phosphate backbone of DNA.[1] This fundamental difference is the wellspring of PNA's remarkable properties, leading to significant advantages in hybridization characteristics and biostability.

Unparalleled Binding Affinity and Thermal Stability

The absence of electrostatic repulsion between the PNA probe and the target DNA or RNA strand results in a significantly stronger and more stable hybrid.[2][3] This enhanced binding affinity is reflected in the higher melting temperature (Tm) of PNA/DNA duplexes compared to their DNA/DNA counterparts. As a general rule, the Tm of a PNA/DNA duplex increases by approximately 1°C for each base pair compared to a DNA/DNA duplex at 100 mM NaCl.[4][5]

| Parameter | PNA/DNA Duplex | DNA/DNA Duplex | Reference(s) |

| Binding Constant (Kb) | 1.8 x 106 M-1 to 4.15 x 107 M-1 | 2.9 x 105 M-1 to 1.9 x 107 M-1 | [3] |

| Equilibrium Dissociation Constant (KD) | ~5 nM | - | [6][7][8] |

| Melting Temperature (Tm) for a 10-mer | ~50°C | Lower than PNA/DNA | [5] |

| Melting Temperature (Tm) for a 15-mer | ~70°C | Lower than PNA/DNA | [5] |

| Average Free Energy of Binding (ΔG°) | -6.5 ± 0.3 kJ mol-1 bp-1 | - | [9][10][11] |

Table 1: Quantitative Comparison of Hybridization Thermodynamics between PNA/DNA and DNA/DNA Duplexes.

Superior Specificity and Mismatch Discrimination

PNA probes exhibit exceptional specificity, with a single base mismatch in a PNA/DNA duplex being more destabilizing than a similar mismatch in a DNA/DNA duplex.[1] This leads to a greater reduction in the melting temperature for mismatched PNA-DNA pairs, typically a drop of 15-20°C, providing a clear distinction between perfect matches and single nucleotide polymorphisms (SNPs).[9][10] This high level of discrimination is critical for applications such as genotyping and mutation detection.[12][13][14][15][16]

| Mismatch Parameter | PNA/DNA Duplex | DNA/DNA Duplex | Reference(s) |

| ΔTm for a single mismatch | 15-20°C decrease | Less significant decrease | [9][10] |

| Free energy penalty for a single mismatch | ~15 kJ mol-1 bp-1 | Lower penalty | [9][10] |

Table 2: Mismatch Discrimination Comparison.

Exceptional Biostability: Resistance to Enzymatic Degradation

Experimental Protocols: Harnessing the Power of PNA

The superior characteristics of PNA probes translate into more robust and sensitive experimental outcomes. Below are detailed protocols for two key applications where PNA probes offer significant advantages.

PNA Fluorescence In Situ Hybridization (PNA-FISH)

PNA-FISH is a powerful technique for the detection and localization of specific DNA sequences in cells and tissues. The high affinity and specificity of PNA probes allow for shorter hybridization times and lower background signals compared to traditional DNA FISH.[18][19][20]

Materials:

-

PNA probe labeled with a fluorophore (e.g., FITC, Cy3, Cy5)

-

Hybridization buffer (e.g., 20 mM Tris-HCl pH 7.4, 60% formamide, 0.5% blocking reagent)

-

Wash solution (e.g., 2X SSC, 0.1% Tween-20)

-

DAPI counterstain

-

Mounting medium

-

Microscope slides with fixed cells or tissue sections

-

Coverslips

-

Water bath or incubator

Protocol:

-

Probe Preparation: Dilute the fluorescently labeled PNA probe in hybridization buffer to the desired final concentration (typically 100-500 nM).

-

Sample Preparation: Prepare slides with fixed cells or tissue sections according to standard cytogenetic protocols. Ensure proper permeabilization to allow probe entry.

-

Denaturation: Place the slides in a pre-heated incubator at 80-85°C for 5-10 minutes to denature the target DNA.

-

Hybridization: Apply the PNA probe solution to the denatured sample on the slide and cover with a coverslip. Incubate in a humidified chamber at room temperature or 37°C for 1-2 hours.

-

Washing: Remove the coverslip and wash the slides in the wash solution to remove unbound probe. Typically, two washes of 10-15 minutes each at 55-60°C are performed.

-

Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.

-

Mounting and Visualization: Mount the slides with an antifade mounting medium and visualize under a fluorescence microscope using the appropriate filter sets.

PNA-Based PCR Clamping

PNA can be used as a "clamp" to selectively inhibit the amplification of a specific DNA sequence during PCR. This is particularly useful for the detection of rare mutations, where the wild-type allele is present in vast excess. The PNA oligomer is designed to be perfectly complementary to the wild-type sequence and binds so strongly that it blocks primer annealing or polymerase extension, thereby allowing the preferential amplification of the mutant allele.

Materials:

-

PNA clamp oligomer (unlabeled)

-

PCR primers flanking the target region

-

DNA template

-

PCR master mix (including DNA polymerase, dNTPs, and buffer)

-

Thermocycler

Protocol:

-

Reaction Setup: Prepare the PCR reaction mixture containing the DNA template, PCR primers, PCR master mix, and the PNA clamp. The optimal concentration of the PNA clamp typically ranges from 0.2 to 10 µM and needs to be empirically determined.

-

Thermocycling Program:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 95°C for 30 seconds.

-

PNA Annealing (Clamping): 70-78°C for 20-30 seconds. This step allows the PNA to bind specifically to the wild-type target.

-

Primer Annealing: 55-65°C for 30 seconds.

-

Extension: 72°C for 30-60 seconds.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: Analyze the PCR products by gel electrophoresis, sequencing, or other appropriate methods to detect the presence of the mutant allele.

Visualizing PNA Mechanisms and Workflows

To further elucidate the principles and applications of PNA probes, the following diagrams, generated using the DOT language, illustrate key concepts.

Overcoming Limitations: The Path to In Vivo Applications

Despite their numerous advantages, the neutral backbone of PNA probes presents a challenge for cellular uptake, as they do not readily cross the cell membrane.[17][21] To address this limitation, various chemical modifications and delivery strategies have been developed:

-

Cell-Penetrating Peptides (CPPs): Covalent conjugation of PNAs to short, cationic peptides, such as Tat or oligo-arginine, can significantly enhance their cellular delivery.[22]

-

Cationic Backbone Modifications: Introducing positive charges directly into the PNA backbone, for example, by incorporating lysine (B10760008) or guanidinium (B1211019) groups, can improve cellular uptake.[17][21]

-

Lipid Conjugation: The addition of lipophilic moieties can facilitate passage through the cell membrane.[17]

These strategies are paving the way for the therapeutic application of PNAs as antisense and antigene agents, targeting specific mRNAs or genes to modulate protein expression.[23][24][25]

Conclusion: PNA Probes as a Superior Tool for Modern Molecular Analysis

Peptide Nucleic Acid probes offer a compelling suite of advantages over traditional DNA probes, including superior binding affinity, enhanced specificity, and remarkable resistance to enzymatic degradation. These properties translate into more robust, sensitive, and reliable results in a variety of molecular biology and diagnostic applications. While challenges in cellular delivery for in vivo applications remain, ongoing research into chemical modifications and delivery strategies is continually expanding the therapeutic potential of this versatile molecule. For researchers, scientists, and drug development professionals, embracing PNA technology represents a significant step forward in the pursuit of more precise and effective tools for genetic analysis and intervention.

References

- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guideline for PNA [data.panagene.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Peptide nucleic acid (PNA)-DNA duplexes: comparison of hybridization affinity between vertically and horizontally tethered PNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Peptide nucleic acid (PNA)-DNA duplexes: comparison of hybridization affinity between vertically and horizontally tethered PNA probes. | Semantic Scholar [semanticscholar.org]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs | Semantic Scholar [semanticscholar.org]

- 13. SNPs detection by a single-strand specific nuclease on a PNA zip-code microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pnas.org [pnas.org]

- 17. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PNA FISH Probes for Research | PNA Bio [pnabio.com]

- 19. opgen.com [opgen.com]

- 20. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 21. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas | MolecularCloud [molecularcloud.org]

- 24. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Role of Peptide Nucleic Acids in Antisense and Antigene Therapies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide Nucleic Acids (PNAs) represent a class of synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers unique physicochemical properties, including high biological stability and strong, specific binding to complementary DNA and RNA sequences. These characteristics make PNAs promising candidates for both antisense and antigene therapeutic strategies. This technical guide provides an in-depth overview of the core principles of PNA-based therapies, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols underlying their development and evaluation.

Introduction to Peptide Nucleic Acids

PNAs were first developed in 1991 and are characterized by a pseudopeptide backbone instead of the negatively charged sugar-phosphate backbone of natural nucleic acids. This neutral backbone minimizes electrostatic repulsion, leading to more stable duplexes with DNA and RNA. PNAs are resistant to degradation by nucleases and proteases, giving them a significant advantage in terms of biological stability over many other antisense oligonucleotides.

Antisense Therapy with PNA

In antisense therapy, PNAs are designed to bind to specific messenger RNA (mRNA) sequences, thereby inhibiting protein translation. The primary mechanism of action for PNA-based antisense is steric hindrance. Unlike some other antisense oligonucleotides, PNAs do not typically induce the degradation of their target mRNA by RNase H. Instead, they physically block the translational machinery.

Mechanisms of Antisense Action

PNA-mediated antisense inhibition can occur through several mechanisms:

-

Translational Arrest: By binding to the start codon (AUG) region or the 5' untranslated region (5' UTR) of an mRNA, a PNA can prevent the assembly of the ribosomal machinery, thus blocking the initiation of translation.

-

Inhibition of Elongation: A PNA can bind to a sequence within the coding region of an mRNA, which can stall the progression of the ribosome along the mRNA, leading to premature termination of translation.

-

Splicing Modulation: PNAs can be targeted to intron-exon junctions in pre-mRNA, sterically blocking the spliceosome and altering the final mRNA transcript. This can be used to correct splicing defects or to induce the skipping of exons that contain disease-causing mutations.

Quantitative Data on PNA Antisense Efficacy

The following table summarizes quantitative data from various studies on the antisense efficacy of PNAs.

| Target Gene/Organism | PNA Delivery Method | PNA Concentration | Observed Effect | Reference |

| Escherichia coli β-galactosidase | Not specified | low nanomolar (in vitro) | Dose-dependent and specific gene inhibition | |

| Escherichia coli β-lactamase | Not specified | low micromolar (in vivo) | Sensitized resistant cells to ampicillin | |

| PML/RARα | Cell-free system | Not specified | >90% inhibition with combined PNAs | |

| Streptococcus pyogenes gyrA | (KFF)3K peptide conjugate | 1.6–4.0 µmol/l | Dose-dependent growth reduction | |

| Streptococcus pyogenes gyrA | HIV-1 Tat peptide conjugate | 0.4–1.4 µmol/l | Significant growth reduction | |

| Human Caveolin | (AAKK)4 peptide conjugate | Not specified | Inhibition of expression |

Antigene Therapy with PNA

Antigene therapy aims to control gene expression at the DNA level by targeting specific gene sequences to inhibit transcription. The neutral backbone of PNAs allows them to bind to double-stranded DNA through a process called strand invasion, forming a stable PNA-DNA triplex or a PNA-DNA-PNA triplex, which displaces one of the DNA strands.

Mechanisms of Antigene Action

PNA-based antigene strategies can inhibit gene expression through:

-

Transcription Inhibition: By binding to the promoter region of a gene, a PNA can block the binding of transcription factors or RNA polymerase, thereby preventing the initiation of transcription.

-

Transcription Elongation Arrest: When a PNA binds within the coding region of a gene, it can act as a roadblock to the elongating RNA polymerase, leading to the production of truncated, non-functional transcripts.

Quantitative Data on PNA Antigene Efficacy

The following table presents quantitative data on the antigene efficacy of PNAs from various studies.

| Target Gene | Cell Line | PNA Delivery Method | PNA Concentration | Observed Effect | Reference |

| Progesterone Receptor (PR) | T47D | Arginine-peptide conjugate | 2.4 - 5 µM (IC50) | Inhibition of PR expression | |

| Progesterone Receptor (PR) | T47D | Arginine-C18 lipid conjugate | 0.5 - 1 µM (IC50) | Inhibition of PR expression | |

| c-myc | Burkitt's Lymphoma cells | Nuclear Localization Signal (NLS) conjugate | 10 µM | 75% inhibition of MYC expression, 25% reduction in cell viability |

Physicochemical Properties of PNA

Binding Affinity and Thermal Stability

PNA-DNA and PNA-RNA duplexes exhibit higher thermal stability (higher melting temperature, Tm) compared to their natural DNA-DNA or DNA-RNA counterparts. This increased stability is attributed to the absence of electrostatic repulsion between the neutral PNA backbone and the negatively charged nucleic acid backbone.

Table of Melting Temperatures (Tm) for PNA/DNA and DNA/DNA Duplexes

| Duplex Type | Sequence | Tm (°C) | Reference |

| PNA/DNA | PNA(TG)/DNA | 55.9 | |

| DNA/DNA | DNA(TG)/DNA | 44.9 | |

| PNA/DNA | PNA(AG)/DNA | 67.8 | |

| DNA/DNA | DNA(AG)/DNA | 49.3 | |

| PNA/DNA | PNA(AA)/DNA | 55.9 | |

| DNA/DNA | DNA(AA)/DNA | 44.8 | |

| PNA/DNA | PNA(CC)/DNA | 67.7 | |

| DNA/DNA | DNA(CC)/DNA | 53.5 |

Biological Stability

PNAs are highly resistant to enzymatic degradation by both nucleases and proteases. Studies have shown that PNAs remain stable in human serum and cellular extracts under conditions where control peptides are completely degraded. This high biostability is a major advantage for in vivo therapeutic applications. While specific half-life data for many PNA constructs in serum is still an area of active research, the inherent stability of the PNA backbone is significantly greater than that of unmodified oligonucleotides. For comparison, unmodified RNA has a half-life of seconds in human serum, while DNA aptamers have a half-life of approximately 60 minutes. Modifications to natural nucleic acids, such as 2'-fluoro-pyrimidines, can increase the half-life to over 80 hours. The development of sequence-defined biopolymers with lipid modifications has enabled tunable serum half-lives in mice, reaching up to 33 hours.

Experimental Protocols

PNA Synthesis: Fmoc Solid-Phase Synthesis

Objective: To synthesize a custom PNA oligomer on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected PNA monomers (A, C, G, T)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP)

-

N,N-Diisopropylethylamine (DIEA)

-

2,5-Lutidine

-

Acetic anhydride (B1165640)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a disposable reaction vessel.

-

First Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (e.g., Glycine) by adding PyAOP, DMF, and DIEA.

-

Transfer the activated monomer solution to the reaction vessel and allow the coupling to proceed for 30 minutes at room temperature.

-

Wash the resin six times with a 50:50 DMF/DCM solution.

-

-

Fmoc Deprotection:

-

Add a 20% piperidine solution in DMF to the resin and stir for 5 minutes to remove the Fmoc protecting group.

-

Repeat the piperidine treatment.

-

Wash the resin three times with DMF and then with a 50:50 DMF/DCM solution.

-

-

PNA Monomer Coupling:

-

Activate the next Fmoc-protected PNA monomer (6 equivalents) with PyAOP (5.8 equivalents), DMF, DIEA (6 equivalents), and 2,5-lutidine (6 equivalents).

-

Add the activated monomer to the resin and react for 30 minutes at room temperature.

-

Wash the resin six times with a 50:50 DMF/DCM solution.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and lutidine in DMF for 5 minutes.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent PNA monomer in the desired sequence.

-

Cleavage and Deprotection:

-

After the final monomer is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail of TFA and m-cresol (e.g., 95:5) for 1.5-2 hours at room temperature to cleave the PNA from the resin and remove the base-protecting groups.

-

-

Precipitation:

-

Precipitate the cleaved PNA by adding cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.

-

Dry the PNA pellet under vacuum.

-

PNA Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the synthesized PNA from truncated sequences and other impurities.

Materials:

-

Crude PNA pellet

-

0.1% TFA in water (Solvent A)

-

0.1% TFA in acetonitrile (B52724) (Solvent B)

-

C8 or C18 RP-HPLC column

-

HPLC system with a UV detector

Protocol:

-

Sample Preparation: Dissolve the crude PNA pellet in Solvent A. For purine-rich or longer sequences that are difficult to dissolve, adding a small amount of acetonitrile or heating to 50°C may be necessary.

-

HPLC Conditions:

-

Equilibrate the C8 or C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95:5).

-

Inject the dissolved PNA sample onto the column.

-

Elute the PNA using a linear gradient of increasing Solvent B concentration (e.g., from 5% to 65% Solvent B over 35 minutes) at a flow rate of 1 ml/min.

-

Perform the separation at an elevated temperature (e.g., 55°C) to prevent PNA aggregation.

-

-

Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the major peak, which represents the full-length PNA.

-

Analysis and Lyophilization:

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by MALDI-TOF mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the purified PNA as a powder.

-

Cellular Delivery of PNA

5.3.1. Electroporation

Objective: To introduce PNA into mammalian cells using an electric pulse.

Materials:

-

Mammalian cells in suspension

-

Electroporation buffer

-

Purified PNA

-

Electroporation cuvettes (e.g., 4 mm gap)

-

Electroporator

-

Cell culture medium

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in ice-cold electroporation buffer at a density of approximately 5 x 10^6 cells/400 µl.

-

Electroporation:

-

Add the desired amount of PNA to the cell suspension.

-

Transfer the cell/PNA mixture to a pre-chilled electroporation cuvette.

-

Deliver the electric pulse using optimized settings for the specific cell type (e.g., 200 V, 960 µF).

-

-

Recovery: Immediately after the pulse, place the cuvette on ice for a few minutes.

-

Plating: Gently resuspend the cells in pre-warmed complete cell culture medium and plate them in a culture dish.

-

Incubation: Incubate the cells under standard conditions (37°C, 5% CO2) and analyze for the desired effect at the appropriate time points.

5.3.2. Lipofection

Objective: To deliver PNA into mammalian cells using a cationic lipid-based transfection reagent.

Materials:

-

Adherent mammalian cells

-

Serum-free medium (e.g., Opti-MEM®)

-

Lipofection reagent (e.g., Lipofectamine® 2000)

-

Purified PNA

-

Cell culture plates

Protocol:

-

Cell Plating: One day before transfection, seed the cells in a culture plate so that they are 70-90% confluent at the time of transfection.

-

Complex Formation:

-

In one tube, dilute the PNA in serum-free medium.

-

In a separate tube, dilute the lipofection reagent in serum-free medium and incubate for 5 minutes at room temperature.

-

Combine the diluted PNA and the diluted lipofection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of PNA-lipid complexes.

-

-

Transfection:

-

Remove the growth medium from the cells and wash with serum-free medium.

-

Add the PNA-lipid complexes to the cells.

-

Incubate the cells with the complexes for 4-6 hours at 37°C.

-

-

Post-transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

-

Incubate the cells for 24-72 hours before assaying for the desired effect.

-

Evaluation of PNA Efficacy

5.4.1. Quantitative Real-Time PCR (RT-qPCR) for Antisense Efficacy

Objective: To quantify the reduction in target mRNA levels following treatment with an antisense PNA.

Protocol:

-

Cell Treatment: Treat cells with the antisense PNA using an appropriate delivery method.

-

RNA Extraction: At the desired time point, harvest the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR:

-

Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the target gene, and the synthesized cDNA.

-

Include primers for a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in treated and untreated samples.

-

Calculate the relative expression of the target gene using the ΔΔCt method to determine the fold change in mRNA levels.

-

5.4.2. Western Blot for Antisense Efficacy

Objective: To measure the reduction in target protein levels following treatment with an antisense PNA.

Protocol:

-

Cell Treatment: Treat cells with the antisense PNA as described above.

-

Protein Extraction: At the appropriate time point, lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and a loading control protein (e.g., β-actin, GAPDH).

-

Normalize the target protein levels to the loading control to determine the relative reduction in protein expression.

-

Visualizations of PNA Mechanisms and Workflows

PNA Antisense Mechanisms

Caption: PNA antisense mechanisms: splicing modulation in the nucleus and translational arrest in the cytoplasm.

PNA Antigene Mechanism

Caption: PNA antigene mechanism: strand invasion of dsDNA to form a triplex, blocking transcription.

Experimental Workflow for PNA Synthesis and Purification

Caption: Workflow for solid-phase synthesis and purification of Peptide Nucleic Acids (PNAs).

Conclusion and Future Directions

Peptide Nucleic Acids have demonstrated significant potential as therapeutic agents in both antisense and antigene applications due to their high binding affinity, specificity, and biological stability. While challenges in cellular delivery remain, the development of PNA conjugates with cell-penetrating peptides and lipid-based formulations has shown promise in overcoming these hurdles. Future research will likely focus on optimizing these delivery strategies, exploring novel chemical modifications to enhance efficacy and reduce potential off-target effects, and advancing PNA-based therapies into clinical trials for a range of genetic and acquired diseases.

An In-depth Technical Guide to Peptide Nucleic Acid (PNA) Synthesis and Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone, offering exceptional stability and binding affinity to complementary DNA and RNA sequences.[1] This unique characteristic makes PNA a powerful tool in various biomedical applications, including diagnostics, antisense and antigene therapies, and gene editing.[2][3] This technical guide provides a comprehensive overview of PNA synthesis methodologies, their underlying chemistry, and key experimental protocols for researchers and professionals in drug development.

PNA Structure and Properties

Unlike DNA and RNA, which possess a sugar-phosphate backbone, PNA's backbone is composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[4] This neutral backbone eliminates the electrostatic repulsion typically found between negatively charged phosphate (B84403) groups in nucleic acid duplexes, leading to stronger and more stable PNA/DNA and PNA/RNA hybrids.[4] PNAs are resistant to enzymatic degradation by nucleases and proteases, enhancing their stability in biological systems.[4]

PNA Synthesis Chemistries

The synthesis of PNA oligomers is primarily achieved through solid-phase synthesis (SPS), adapting established protocols from peptide chemistry.[5] Two main protecting group strategies dominate the field: Fmoc/Bhoc and Boc/Z chemistry.

Fmoc/Bhoc Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc)/benzhydryloxycarbonyl (Bhoc) strategy is the most widely used approach due to its milder deprotection conditions.[6] The temporary Fmoc group protects the N-terminus of the growing PNA chain and is removed by a base, typically piperidine (B6355638). The exocyclic amines of the nucleobases are protected by the acid-labile Bhoc group.[6]

Boc/Z Chemistry

The tert-butyloxycarbonyl (Boc)/benzyloxycarbonyl (Z) strategy was the original method developed for PNA synthesis.[7] The Boc group serves as the temporary N-terminal protecting group and is removed by an acid, such as trifluoroacetic acid (TFA). The Z group protects the nucleobases. While this method can yield high-purity PNAs, the harsh acidic conditions required for Boc removal can limit its compatibility with sensitive modifications.[6]

Solid-Phase PNA Synthesis Workflow

The solid-phase synthesis of PNAs follows a cyclical process of deprotection, coupling, and capping, followed by final cleavage and purification.

Experimental Protocols

Protocol 1: Fmoc/Bhoc Solid-Phase PNA Synthesis (2 µmol Scale)[8]

1. Resin Preparation:

-

Start with a suitable solid support, such as PAL-PEG-PS resin (loading < 0.2 mmol/g).[8]

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in dimethylformamide (DMF) for 30 seconds to remove the Fmoc group.[8]

3. Activation and Coupling:

-

Pre-activate the Fmoc-PNA monomer (slight excess) with a coupling reagent like HATU and a base mixture (e.g., 0.2M DIPEA and 0.3M lutidine) for 2.5 minutes.[8]

-

Add the activated monomer solution to the resin and allow the coupling reaction to proceed for a minimum of 7.5 minutes.[8]

4. Capping:

-

To block any unreacted amino groups, treat the resin with a capping solution, for example, a mixture of acetic anhydride, NMP, and pyridine (B92270) (1:25:25).[6]

5. Washing:

-

After each deprotection, coupling, and capping step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[6]

6. Chain Elongation:

-

Repeat the deprotection, coupling, and capping cycle for each subsequent monomer in the desired sequence.[6]

7. Cleavage and Deprotection:

-

After the final monomer is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA) with 5% m-cresol (B1676322) for 5 minutes (for XAL support) to 90 minutes (for PAL support) to cleave the PNA from the resin and remove the Bhoc protecting groups.[8]

8. Precipitation and Isolation:

-

Precipitate the cleaved PNA by adding cold diethyl ether.[8]

-

Centrifuge to pellet the PNA, decant the ether, and wash the pellet multiple times with cold ether to remove scavengers.[9]

Protocol 2: Boc/Z Solid-Phase PNA Synthesis

1. Resin Preparation:

-

Utilize a resin such as MBHA.[6]

2. Boc Deprotection:

-

Remove the Boc protecting group by treating the resin with TFA in dichloromethane (B109758) (DCM).[6]

3. Activation and Coupling:

-

Activate the Boc-PNA monomer with a coupling reagent like HBTU or HATU.[6]

-

Couple the activated monomer to the growing chain on the resin. Efficient coupling can be achieved within 30 minutes.[10]

4. Capping:

-

Cap unreacted amines with acetic anhydride.[6]

5. Cleavage and Deprotection:

-

Cleave the PNA from the resin and remove the Z protecting groups using a "low-high" trifluoromethanesulphonic acid procedure or a mixture of TFA and m-cresol.[6][10]

Protocol 3: PNA Purification by Reverse-Phase HPLC (RP-HPLC)

-

Column: C8 or C18 reverse-phase column.[8]

-

Mobile Phase A: 0.1% TFA in water.[8]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[8]

-